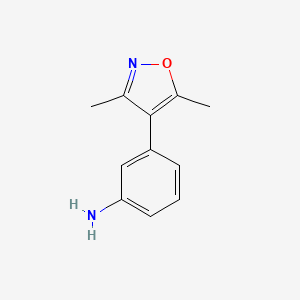

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine

概述

描述

准备方法

The synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine can be achieved through several routes. One common method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods often utilize catalyst-free and microwave-assisted techniques to enhance efficiency and yield .

化学反应分析

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine and hydroxylamine can yield 3,5-disubstituted isoxazoles .

科学研究应用

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, also known as a derivative of isoxazole, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Research has shown that this compound can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against this cell line .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Protection Against Oxidative Stress

In a study conducted on SH-SY5Y neuroblastoma cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability under oxidative stress conditions . This indicates potential for therapeutic use in neurodegenerative diseases.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to form stable thin films contributes to improved efficiency and brightness in OLED devices.

Research Findings

Researchers have synthesized OLED devices incorporating this compound as an emitting layer. The devices exhibited enhanced luminescence and stability compared to traditional materials .

Photovoltaic Cells

Additionally, this compound has been explored for use in organic photovoltaic (OPV) cells due to its favorable charge transport properties.

Case Study: Efficiency Improvement

A recent study highlighted the incorporation of this compound into OPV architectures, resulting in a notable increase in power conversion efficiency (PCE) by approximately 15% compared to control devices without the compound .

Pesticide Development

The structural characteristics of this compound have led to its exploration as a potential active ingredient in pesticide formulations. Its biological activity against certain pests has been documented.

Research Insights

Field studies have demonstrated that formulations containing this compound exhibit effective pest control with reduced toxicity to non-target organisms . This positions it as a promising candidate for sustainable agricultural practices.

作用机制

The mechanism of action of 3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

相似化合物的比较

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine can be compared with other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione . These compounds share similar structural features but may exhibit different biological activities and therapeutic potentials . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .

生物活性

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety attached to a phenylamine structure. The isoxazole ring contributes to its electron density and reactivity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the isoxazole group enhances its binding affinity and selectivity towards specific biological pathways.

Anticancer Activity

Research has indicated that derivatives of 3,5-dimethylisoxazole exhibit potent anticancer properties. For instance, studies on related compounds have shown inhibition of human farnesyltransferase (hFTase), which plays a crucial role in cancer cell proliferation. Notably, modifications on the isoxazole ring can significantly enhance the inhibitory potency against hFTase, with some compounds achieving IC50 values as low as 25 nM .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. A study evaluating various monomeric alkaloids showed that derivatives containing the 3,5-dimethylisoxazole structure exhibited moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against different bacterial strains.

Bromodomain Inhibition

This compound has been identified as a novel acetyl-lysine bioisostere that competes with acetylated lysines for binding to bromodomains. This interaction is critical for regulating gene transcription through histone modification. The compound's ability to displace acetylated histone-mimicking peptides from bromodomains indicates its potential as an anti-inflammatory and antiproliferative agent .

Case Studies and Research Findings

- Anticancer Studies : In vitro studies demonstrated that certain derivatives of this compound showed significant inhibition of cancer cell lines, with structure-activity relationship (SAR) analyses revealing that specific substitutions on the isoxazole ring could enhance potency .

- Bromodomain Interaction : X-ray crystallographic studies confirmed that the compound effectively mimics acetylated lysines in binding assays with bromodomains such as BRD4(1). This interaction was characterized by strong hydrogen bonding and hydrophobic interactions within the binding pocket .

Data Summary

属性

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNXHBVHHKZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276581 | |

| Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875628-76-5 | |

| Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875628-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。